molecular formula C14H8N2O2S3 B1296311 1-Isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene CAS No. 4430-49-3

1-Isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene

Cat. No. B1296311
CAS RN: 4430-49-3
M. Wt: 332.4 g/mol
InChI Key: PQCJXOVOHXALIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene is a chemical compound with the linear formula C14H8N2O2S3 . It has a molecular weight of 332.424 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-Isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene is represented by the linear formula C14H8N2O2S3 . The compound has a molecular weight of 332.424 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene are represented by its linear formula C14H8N2O2S3 and its molecular weight of 332.424 .

Scientific Research Applications

Antimutagenic Potential

Isothiocyanates, structurally related to 1-isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene, like sulforaphane and sulforaphen, have been investigated for their potential antimutagenic effects against heterocyclic amines found in cooked food. These studies have highlighted the significant potential of these compounds as chemopreventive agents, suggesting a broader application for related isothiocyanates in mitigating the mutagenicity induced by cooked food mutagens. This area of research opens up avenues for exploring the antimutagenic properties of 1-isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene and its efficacy in cancer prevention strategies (Shishu & Kaur, 2009).

Hydrolysis Products and Biological Activities

Research into glucosinolates, which are hydrolyzed to form isothiocyanates among other products, underscores the importance of isothiocyanates derived from natural sources in organic synthesis and for their biological activities. This body of work lays the groundwork for further investigation into the isolation, purification, and application of isothiocyanates, including 1-isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene, in various fields such as pharmaceuticals and agrochemicals (Vaughn & Berhow, 2004).

Isothiocyanates in Disease Prevention and Therapy

The therapeutic and preventive benefits of isothiocyanates from cruciferous vegetables have been extensively studied in cell and animal models. Clinical trials focusing on sulforaphane and phenethyl isothiocyanate highlight the potential for these compounds, and by extension possibly 1-isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene, in mitigating diseases ranging from cancer to autism. This research underscores the potential of isothiocyanates in dietary and nutritional policies aimed at disease prevention (Palliyaguru et al., 2018).

Inhibition of Tumor-Associated Enzymes

Studies on the inhibition of carbonic anhydrase, particularly the tumor-associated isoforms IX and XII, by sulfonamides incorporating thiourea moieties have revealed significant potential for these compounds in targeting cancer. This research path could be valuable for exploring the inhibitory effects of 1-isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene on tumor-associated enzymes, providing a foundation for the development of new anticancer therapeutics (Fattah et al., 2019).

properties

IUPAC Name

1-isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2S3/c17-21(18,13-5-1-11(2-6-13)15-9-19)14-7-3-12(4-8-14)16-10-20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCJXOVOHXALIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)S(=O)(=O)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301076
Record name 1,1'-Sulfonylbis(4-isothiocyanatobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene

CAS RN

4430-49-3
Record name 1,1′-Sulfonylbis[4-isothiocyanatobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4430-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Sulfonylbis(4-isothiocyanatobenzene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC140913
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Sulfonylbis(4-isothiocyanatobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4430-49-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.